molecular formula C11H11F2N B2928575 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287316-78-1

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2928575
CAS RN: 2287316-78-1
M. Wt: 195.213
InChI Key: SZGQPUMAEWLFKP-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a derivative of bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively investigated in materials science and drug discovery . They are valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Synthesis Analysis

The synthesis of BCP derivatives has been achieved through various methods. Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods . An expedient synthesis of a similar moiety, 3-fluorobicyclo[1.1.1]pentan-1-amine, has been described using radical fluorination .

Future Directions

The future directions in the study of “3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds involve the development of an efficient methodology to construct perfluoroalkylated BCPs . Also, the methodology for substitution of the bridge positions in BCP remains underdeveloped and presents an area for future research .

properties

IUPAC Name

3-(3,4-difluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGQPUMAEWLFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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